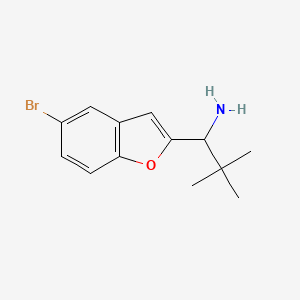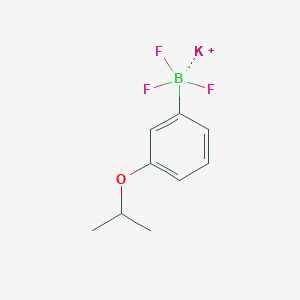
Potassium trifluoro(3-isopropoxyphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is part of the organoboron family, which is widely used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable organic solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide is scaled up using large reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other organoboron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products
The major products formed from the reactions of potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide depend on the specific reaction conditions and reagents used. These products often include other organoboron compounds with different functional groups, which can be further utilized in organic synthesis.
Scientific Research Applications
Potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the development of new pharmaceuticals and biologically active molecules.
Medicine: It plays a role in the synthesis of drug candidates and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[(propan-2-yloxy)methyl]boranuide
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in various fields of research and industry.
Properties
Molecular Formula |
C9H11BF3KO |
|---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
potassium;trifluoro-(3-propan-2-yloxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-7(2)14-9-5-3-4-8(6-9)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
InChI Key |
PFYZAPJTCWCCAH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


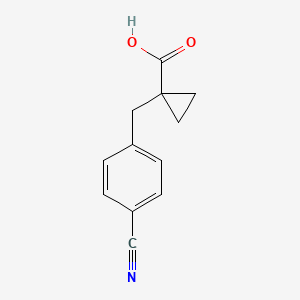
![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
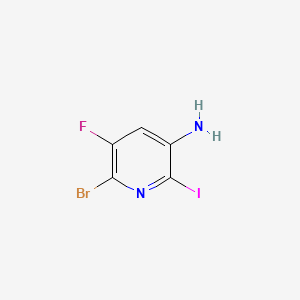
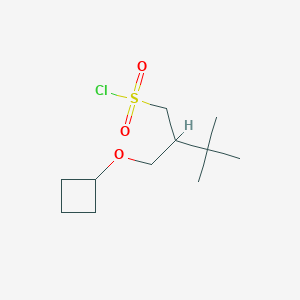
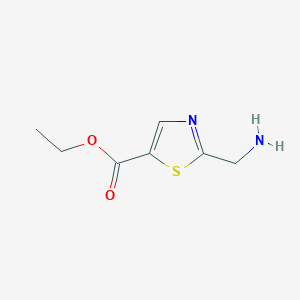
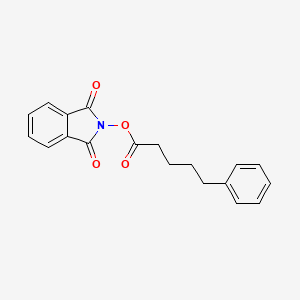
methanone](/img/structure/B13474593.png)
![6-(2-Methoxyethyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474598.png)

![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
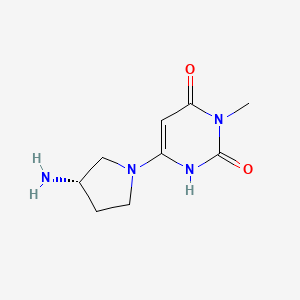
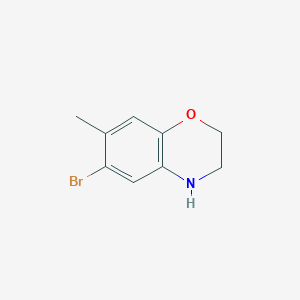
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
